molecular formula C19H23F3N2O2 B7499088 N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide

N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide

カタログ番号 B7499088
分子量: 368.4 g/mol
InChIキー: CJVYHLSQUIJIKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide, also known as TFPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFPAC is a derivative of adamantane and is a potent inhibitor of the acid-sensing ion channel 1a (ASIC1a), which is involved in various physiological and pathological processes.

作用機序

ASIC1a is a proton-gated ion channel that is activated by low extracellular pH. The activation of ASIC1a leads to an influx of cations, including Na+ and Ca2+, which can trigger various cellular responses. N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide inhibits ASIC1a by binding to a specific site on the channel and preventing its activation. This inhibition of ASIC1a leads to a reduction in the influx of cations and subsequent cellular responses.
Biochemical and Physiological Effects:
N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have demonstrated that N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide can reduce the release of glutamate, a neurotransmitter involved in various physiological processes. In vivo studies have shown that N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide can reduce neuronal damage and improve neurological outcomes in animal models of ischemic stroke and traumatic brain injury.

実験室実験の利点と制限

N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for ASIC1a. However, N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide's hydrophobic nature and low solubility in aqueous solutions can make it challenging to work with in certain experimental settings. Additionally, N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide's inhibitory effects on other ion channels, such as ASIC1b, can complicate the interpretation of experimental results.

将来の方向性

There are several potential future directions for N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide research, including the development of more potent and selective ASIC1a inhibitors, the investigation of N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide's effects on other diseases, such as cancer and epilepsy, and the exploration of N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide's potential as a therapeutic agent in clinical trials.
In conclusion, N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide is a promising chemical compound with potential therapeutic applications in various diseases. Its ability to inhibit ASIC1a makes it a valuable tool for studying the physiological and pathological roles of this ion channel. Further research is needed to fully understand N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide's mechanisms of action and potential therapeutic applications.

合成法

The synthesis of N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide involves the reaction of 2-(2,2,2-trifluoroethoxy)pyridine-4-carbaldehyde with adamantane-1-carboxylic acid hydrazide in the presence of a reducing agent. The reaction proceeds through a condensation reaction, followed by a reduction reaction to yield the final product. The synthesis of N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide has been reported in various scientific journals, and the purity of the compound can be confirmed using spectroscopic techniques.

科学的研究の応用

N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including ischemic stroke, traumatic brain injury, and neuropathic pain. ASIC1a has been shown to play a crucial role in the pathophysiology of these diseases, and N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide's ability to inhibit ASIC1a makes it a promising drug candidate.

特性

IUPAC Name

N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N2O2/c20-19(21,22)11-26-16-6-12(1-2-23-16)10-24-17(25)18-7-13-3-14(8-18)5-15(4-13)9-18/h1-2,6,13-15H,3-5,7-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVYHLSQUIJIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC(=NC=C4)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。